molecular formula C9H10BrNO2 B596670 (4-Bromo-benzylamino)-acetic acid CAS No. 1727-09-9

(4-Bromo-benzylamino)-acetic acid

Cat. No. B596670
CAS RN: 1727-09-9
M. Wt: 244.088
InChI Key: XZAVLWRLWHNWFP-UHFFFAOYSA-N
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Patent
US08507521B2

Procedure details

To water (40 ml) was added glycine (246 mmol, 18.5 g) and aqueous sodium hydroxide (10M; 100 mmol, 10 ml). 4-Bromobenzaldehyde (130 mmol, 24 g) was added to afford a suspension. Ethanol (40 ml) and THF (90 ml) were added, followed by sodium borohydride (174 mmol, 6.6 g) and the mixture stirred at room temperature overnight. The reaction mixture was concentrated and washed with ether (×3) and the aqueous layer acidified to pH ˜6.5 at which point precipitation occurred. The solid was filtered and washed with water and diethyl ether before co-evaporation with toluene to give 2-(4-bromobenzylamino)acetic acid (7H2) 11.3 g; 1H NMR (400 MHz, DMSOd6) δ 7.56 (d, 2H) 7.38 (d, 2H) 3.85 (s, 2H) 3.10 (s, 2H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
18.5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.[BH4-].[Na+]>C1COCC1.C(O)C.O>[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][NH:1][CH2:2][C:3]([OH:5])=[O:4])=[CH:11][CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
18.5 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a suspension
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
washed with ether (×3)
CUSTOM
Type
CUSTOM
Details
the aqueous layer acidified to pH ˜6.5 at which point precipitation
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water and diethyl ether before co-evaporation with toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(CNCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.